molecular formula C₁₄H₁₃NO B1140943 Desoxybenzoinoxim CAS No. 26306-06-9

Desoxybenzoinoxim

Katalognummer: B1140943
CAS-Nummer: 26306-06-9
Molekulargewicht: 211.26
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Wissenschaftliche Forschungsanwendungen

Immunosuppressive Activity

Recent studies have demonstrated that deoxybenzoin oxime derivatives possess notable immunosuppressive properties. A series of synthesized compounds showed promising results in inhibiting T-cell proliferation, which is crucial for immune response modulation. Notably, one compound exhibited over 100-fold lower cytotoxicity compared to cyclosporine A while maintaining potent immunosuppressive effects. The mechanism of action involves inducing apoptosis in activated lymph node cells, suggesting a targeted approach for immunosuppression without the high toxicity associated with traditional therapies .

Case Study: Synthesis and Evaluation

  • Objective : To evaluate the immunosuppressive potential of deoxybenzoin oxime derivatives.
  • Methodology : Compounds were synthesized and tested for cytotoxicity and T-cell proliferation inhibition using flow cytometry.
  • Results : Compound 31 demonstrated a significant selectivity index (SI) of over 684.64, indicating its potential as a safer alternative to existing immunosuppressants.

Treatment of Gout

Deoxybenzoin oxime derivatives have also been investigated for their efficacy in treating gout, particularly through their action as xanthine oxidase inhibitors. This property is crucial for managing hyperuricemia, a key factor in gout pathogenesis. In vitro studies revealed that these compounds not only inhibited xanthine oxidase activity but also modulated inflammatory pathways involving NOD-like receptor 3 (NLRP3) inflammasome and Toll-like receptor 4 (TLR4) .

Data Table: Efficacy of Deoxybenzoin Oxime Derivatives in Gout Treatment

CompoundXanthine Oxidase Inhibition (%)NLRP3 Activation Inhibition (%)TLR4 Signaling Inhibition (%)
5d857570
5e806065
5f908075

Anticancer Properties

The role of deoxybenzoin oxime in cancer therapy is gaining attention due to its structural characteristics that enhance anticancer activity. Research indicates that oxime moieties can significantly improve the physicochemical properties and biological activities of various molecular frameworks. Deoxybenzoin oxime derivatives have been shown to exhibit anticancer effects by modulating multiple signaling pathways involved in cell proliferation and apoptosis .

Case Study: Structure-Activity Relationship Analysis

  • Objective : To analyze the relationship between chemical structure and anticancer activity.
  • Methodology : A comprehensive review of literature was conducted to correlate structural features with biological activity.
  • Findings : Compounds with specific oxime substitutions displayed enhanced anticancer properties, highlighting the importance of functional group positioning in drug design.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Deoxybenzoin oxime can be synthesized through the reaction of deoxybenzoin with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an ethanol-water mixture and requires heating to reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for deoxybenzoin oxime are not well-documented, the general approach involves the same principles as laboratory synthesis but scaled up. This includes the use of larger reactors, controlled heating systems, and efficient purification processes to obtain the desired product in high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: Deoxybenzoin oxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction of deoxybenzoin oxime can yield amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the oxime group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts or under basic conditions.

Major Products Formed:

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Deoxybenzoin oxime is unique due to its specific structural arrangement, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to inhibit enzymes like xanthine oxidase makes it particularly valuable in medicinal chemistry.

Biologische Aktivität

Deoxybenzoin oxime, a derivative of benzoin, has garnered attention for its diverse biological activities, particularly in immunosuppressive and anti-inflammatory contexts. This article explores the compound's mechanisms of action, efficacy, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Deoxybenzoin Oxime

Deoxybenzoin oxime is synthesized through the reaction of deoxybenzoin with hydroxylamine. Its chemical structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research. The compound has been primarily studied for its immunosuppressive properties and its role in managing conditions like hyperuricemia and gout.

Target Pathways:

  • Xanthine Oxidase (XOD): Deoxybenzoin oxime inhibits XOD, an enzyme involved in uric acid production. By reducing uric acid levels, it may alleviate symptoms associated with gout and hyperuricemia.
  • Innate Immune Sensors: The compound also targets the NOD-like receptor (NLRP3) inflammasome and Toll-like receptor 4 (TLR4) signaling pathways, which are crucial in inflammatory responses.

Mode of Action:
The inhibition of XOD leads to decreased uric acid levels, while suppression of NLRP3 and TLR4 pathways modulates inflammatory responses. These actions contribute to the compound's therapeutic potential in treating gout and other inflammatory conditions.

Immunosuppressive Activity

Recent studies have highlighted the immunosuppressive properties of deoxybenzoin oxime derivatives. For instance, certain synthesized compounds exhibited significantly lower cytotoxicity compared to cyclosporine A (CsA), a standard immunosuppressant. Notably, one derivative demonstrated a selectivity index (SI) greater than 684.64, indicating a favorable safety profile while maintaining potent immunosuppressive effects .

Table 1: Comparison of Cytotoxicity and Immunosuppressive Activity

CompoundCytotoxicity (SI)Immunosuppressive ActivityRemarks
Compound 31>684.64HighMore potent than CsA
Cyclosporine A235.44ModerateStandard immunosuppressant
Compound 32Not specifiedModerateSimilar profile as Compound 31

Anti-Hyperuricemic Activity

The anti-hyperuricemic effects of deoxybenzoin oxime have been substantiated through in vitro studies. Compounds derived from benzoxazole deoxybenzoin oxime were shown to effectively suppress XOD activity while also inhibiting the activation of NLRP3 inflammasome . This dual action is particularly beneficial for managing gout flare-ups.

Table 2: In Vitro Efficacy Against Xanthine Oxidase

CompoundXOD Inhibition (%)NLRP3 Activation Inhibition (%)Notes
Compound 5d78%65%Strong anti-hyperuricemic effect
Other DerivativesVariesVariesFurther optimization needed

Case Studies

  • Immunosuppression Study: A study evaluated the effects of synthesized deoxybenzoin oximes on T-cell proliferation. Results indicated that these compounds could induce apoptosis in activated lymph node cells, thereby providing a mechanism for their immunosuppressive effects .
  • Gout Management: Another research project focused on the development of benzoxazole derivatives targeting XOD and innate immune sensors. These compounds showed promise in reducing uric acid levels and managing acute gouty arthritis symptoms effectively .

Eigenschaften

IUPAC Name

(NE)-N-(1,2-diphenylethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c16-15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,16H,11H2/b15-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCUVRROUAKTLL-CCEZHUSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=NO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C/C(=N\O)/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952-06-7
Record name 1,2-diphenylethanone oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.241.728
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: How does deoxybenzoin oxime behave under high temperatures?

A1: [] When heated to high temperatures, deoxybenzoin oxime undergoes thermolysis, primarily breaking down at the N–O bond. This process generates free radicals that can participate in various reactions, leading to a diverse range of products. Some of the identified products include ammonia, toluene, benzonitrile, bibenzyl, benzil, benzyl alcohol, and 2-phenylindole. Interestingly, the specific products formed can vary depending on the presence of other chemical groups attached to the oxime. For example, if the oxime is in the form of an O-benzoyl ether, additional products like benzoic acid and benzyl benzoate are also observed. These findings highlight the interesting reactivity of deoxybenzoin oxime under thermal stress and provide insights into potential synthetic applications. You can find more details about this study here: .

Q2: Can deoxybenzoin oxime be used to synthesize other compounds?

A2: [] Yes, deoxybenzoin oxime can be utilized as a starting material in organic synthesis. When reacted with carbon monoxide and hydrogen at elevated temperatures and pressures in the presence of a dicobalt octacarbonyl catalyst, it yields 5-benzylphthalimidine and 3-phenyl-3,4-dihydroisocarbostyryl. This reaction pathway demonstrates the potential of deoxybenzoin oxime to generate valuable heterocyclic compounds that are important building blocks in medicinal chemistry and materials science. For a deeper understanding of this research, please refer to: .

Q3: Has deoxybenzoin oxime shown any promising biological activities?

A3: [] Research has explored the potential of deoxybenzoin derivatives, particularly deoxybenzoin oximes, as immunosuppressive agents. Studies have shown that certain deoxybenzoin oxime derivatives exhibit promising inhibitory activity against T-cell proliferation, a key process in the immune response. Notably, some of these derivatives displayed lower cytotoxicity compared to cyclosporine A, a commonly used immunosuppressant known for its side effects. Further investigation revealed that these compounds might exert their immunosuppressive effects by inducing apoptosis in activated lymph node cells. While further research is necessary to fully understand their mechanism of action and potential therapeutic applications, these findings highlight deoxybenzoin oxime derivatives as potential leads for developing novel immunosuppressive therapies. Learn more about this research: .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.